Fluoroacetaldehyde

説明

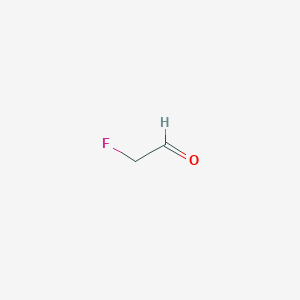

Structure

3D Structure

特性

IUPAC Name |

2-fluoroacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3FO/c3-1-2-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYDWYJJLVYDJLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165621 | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-46-3 | |

| Record name | Acetaldehyde, fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1544-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluoroacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001544463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF7QXP9SQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fluoroacetaldehyde Biosynthesis in Streptomyces cattleya

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of fluoroacetaldehyde, a key intermediate in the production of fluorinated natural products by Streptomyces cattleya. This bacterium is a rare example of an organism capable of forming the highly stable carbon-fluorine bond, a process of significant interest for applications in medicinal chemistry and drug development. This document details the enzymatic pathway, presents quantitative data on enzyme kinetics, and provides illustrative experimental protocols for the study of this unique metabolic process.

The this compound Biosynthetic Pathway

Streptomyces cattleya synthesizes fluoroacetate and 4-fluorothreonine, with this compound serving as the common precursor to both. The biosynthetic pathway is initiated by the fluorinase enzyme, which catalyzes the formation of a C-F bond. A series of subsequent enzymatic reactions transform this initial fluorinated product into this compound.

The pathway begins with the reaction of S-adenosyl-L-methionine (SAM) and a fluoride ion, catalyzed by the fluorinase (FlA), to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA)[1][2][3][4]. 5'-FDA is then converted to 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP) by the action of a purine nucleoside phosphorylase (FlB)[5][6][7][8]. An isomerase subsequently transforms FDRP into 5-fluoro-5-deoxy-D-ribulose-1-phosphate[1]. The pathway culminates in the cleavage of this intermediate by an aldolase to yield this compound and dihydroxyacetone phosphate. This compound then acts as a branch point, being oxidized to fluoroacetate by an aldehyde dehydrogenase or converted to 4-fluorothreonine by a transaldolase[5][9][10].

Enzymology of the Pathway

The enzymes involved in this compound biosynthesis have been the subject of several studies to elucidate their kinetic properties and substrate specificities. A summary of the key enzymes and their characteristics is provided below.

| Enzyme | Gene | Substrate(s) | Product(s) | Km | Vmax/kcat | Inhibitors |

| Fluorinase | flA | S-Adenosyl-L-methionine (SAM), Fluoride ion | 5'-Fluoro-5'-deoxyadenosine (5'-FDA), L-methionine | SAM: 0.42 mM, F-: 8.56 mM | SAM: 1.28 U/mg, F-: 1.59 U/mg | S-Adenosyl-L-homocysteine (SAH) (Ki = 29 µM), Sinefungin (weak) |

| 5'-Fluoro-5'-deoxyadenosine Phosphorylase | flB | 5'-Fluoro-5'-deoxyadenosine, Phosphate | 5-Fluoro-5-deoxy-D-ribose-1-phosphate, Adenine | - | - | - |

| This compound Dehydrogenase | - | This compound, NAD+ | Fluoroacetate, NADH | This compound: 0.05 mM | - | Iodoacetamide (0.05 mM) |

| Threonine Transaldolase | - | This compound, L-Threonine | 4-Fluorothreonine, Acetaldehyde | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments central to the study of this compound biosynthesis in Streptomyces cattleya.

This protocol describes the purification of the NAD+-dependent this compound dehydrogenase from S. cattleya cell extracts.

-

Cell Lysis: S. cattleya cells are suspended in 100 mM potassium phosphate buffer (pH 6.5) containing 1 mM dithiothreitol and 1 mM EDTA. The cell suspension is cooled on ice and disrupted using a French pressure cell. Cell debris is removed by centrifugation at 48,000 x g for 20 minutes at 4°C[3].

-

Ammonium Sulfate Precipitation: Solid ammonium sulfate is added to the cell extract to 40% saturation. After stirring for 20 minutes, the solution is centrifuged, and the pellet is discarded. The supernatant is then adjusted to 55% saturation with ammonium sulfate, stirred for 20 minutes, and centrifuged. The resulting pellet is resuspended in 100 mM potassium phosphate buffer with 1 mM dithiothreitol and 1 mM EDTA[3].

-

Anion-Exchange Chromatography: The resuspended protein is desalted and applied to a DEAE-Sepharose Fast Flow anion-exchange column. The this compound dehydrogenase activity is eluted with a stepwise gradient of KCl (0 to 0.5 M) in 100 mM phosphate buffer (pH 6.5) with 1 mM dithiothreitol and 1 mM EDTA[3].

-

Affinity Chromatography: Fractions with the highest activity are pooled and applied to a 5'-AMP-agarose column. The column is washed with buffer, and the enzyme is eluted with buffer containing 2 mM NAD+[3].

This assay is used to determine the activity of the purified this compound dehydrogenase.

-

The assay is performed at 25°C by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

-

The reaction mixture (1 ml final volume) contains 200 mM Tris-HCl buffer (pH 9), 1 mM NAD+, 0.25 mM this compound, and 0.1 to 0.25 ml of the enzyme solution[3][9].

-

The reaction is initiated by the addition of this compound.

-

The change in absorbance is recorded over time to determine the reaction rate.

19F NMR spectroscopy is a powerful tool for the detection and quantification of fluorinated metabolites produced by S. cattleya.

-

Sample Preparation: S. cattleya is cultured in a chemically defined medium containing 2 mM fluoride for an extended period (e.g., 28 days) to allow for the accumulation of fluorometabolites[11]. The culture supernatant is harvested by centrifugation.

-

NMR Data Acquisition: A known concentration of a fluorine-containing standard (e.g., 3-fluorobenzoate) is added to the supernatant for quantification. 19F NMR spectra are recorded on a suitable NMR spectrometer.

-

Data Analysis: The chemical shifts and signal intensities of the fluorometabolites (fluoroacetate and 4-fluorothreonine) are compared to authentic standards for identification and quantification.

Gene knockout studies are essential to confirm the function of specific genes in the this compound biosynthesis pathway.

-

Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene flanked by regions of homology to the target gene is constructed.

-

Transformation of S. cattleya: The gene disruption cassette is introduced into S. cattleya protoplasts via polyethylene glycol-mediated transformation.

-

Selection of Mutants: Transformants are selected on media containing the appropriate antibiotic. Double-crossover homologous recombination events, which result in the replacement of the target gene with the resistance cassette, are identified by screening for the desired antibiotic resistance and loss of a selectable marker on the vector backbone.

-

Confirmation of Gene Knockout: The gene knockout is confirmed by PCR analysis of genomic DNA from the mutant strain.

-

Phenotypic Analysis: The mutant strain is cultured under conditions that normally induce fluorometabolite production, and the culture supernatant is analyzed by 19F NMR to confirm the loss of production of the expected fluorometabolites[1].

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the characterization of an enzyme involved in the this compound biosynthetic pathway.

This technical guide provides a foundational understanding of the biosynthesis of this compound in Streptomyces cattleya. The detailed information on the enzymatic pathway, coupled with specific experimental protocols, serves as a valuable resource for researchers aiming to explore and harness the potential of biological fluorination.

References

- 1. Insights into fluorometabolite biosynthesis in Streptomyces cattleya DSM46488 through genome sequence and knockout mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Substrate specificity in enzymatic fluorination. The fluorinase from Streptomyces cattleya accepts 2′-deoxyadenosine substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of an Aldehyde Dehydrogenase Involved in the Oxidation of this compound to Fluoroacetate in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallization and X-ray diffraction of 5'-fluoro-5'-deoxyadenosine synthase, a fluorination enzyme from Streptomyces cattleya. | Semantic Scholar [semanticscholar.org]

- 5. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystallization and X-ray diffraction of 5'-fluoro-5'-deoxyadenosine synthase, a fluorination enzyme from Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The gene cluster for fluorometabolite biosynthesis in Streptomyces cattleya: a thioesterase confers resistance to fluoroacetyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Fluoroacetaldehyde

An In-depth Technical Guide on the Physical and Chemical Properties of Fluoroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂H₃FO) is a reactive organofluorine compound of significant interest in medicinal chemistry and biochemical research. As an aldehyde, it serves as a versatile building block for synthesizing fluorinated analogs of biological molecules, which are crucial in the development of antiviral and anticancer agents. The introduction of fluorine can significantly alter the metabolic stability, bioavailability, and binding affinity of therapeutic compounds. This compound is notably a key metabolic precursor to the natural toxins fluoroacetate and 4-fluorothreonine, biosynthesized by the bacterium Streptomyces cattleya.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and biological significance.

Physical Properties

This compound is a low-boiling point liquid. Its physical properties are summarized in the table below. Note that some values reported in the literature show discrepancies, which may be due to different experimental conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₃FO | [3][4][5] |

| Molecular Weight | 62.04 g/mol | [4][6] |

| Boiling Point | 19-23 °C | [7][8] |

| 43.9 °C at 760 mmHg | [3][9] | |

| 41-46 °C at 160 Torr | [10] | |

| Density | 0.964 g/cm³ | [3][9] |

| 1.2410 g/cm³ at 20 °C | [7][10] | |

| Vapor Pressure | 370 mmHg at 25 °C | [3][9] |

| Refractive Index | 1.29 | [3][7] |

| IUPAC Name | 2-fluoroacetaldehyde | [4] |

| CAS Number | 1544-46-3 | [3][4][6] |

Chemical Properties and Reactivity

Electronic Structure and Reactivity

The chemical behavior of this compound is dominated by the presence of a highly electronegative fluorine atom on the α-carbon. This fluorine atom exerts a strong electron-withdrawing inductive effect, which significantly polarizes the carbonyl group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated acetaldehyde.[6]

The general mechanism for nucleophilic addition involves the attack of a nucleophile on the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product.[6]

Caption: General mechanism of nucleophilic addition to this compound.

Hydrolytic Stability and Hydrate Formation

In aqueous solutions, this compound can exist in equilibrium with its corresponding hydrate, a geminal diol (FCH₂(OH)₂). This is a common characteristic of aldehydes, particularly those with electron-withdrawing groups that destabilize the carbonyl group.[6] In the presence of certain buffers, such as Tris, this compound can react to form stable oxazolidine adducts.[6][11]

Keto-Enol Tautomerism

This compound exists in a tautomeric equilibrium between its keto (aldehyde) and enol (alkene-alcohol) forms. Computational studies using density functional theory (DFT) and other high-level methods have consistently demonstrated that the keto form is substantially more stable. The energy difference is calculated to be approximately 10-11 kcal/mol, indicating that the enol tautomer is present in exceptionally small amounts at equilibrium under standard conditions.[6] This stability is partly attributed to negative hyperconjugation effects within the keto conformer.[6]

Biological Significance and Pathways

This compound is a crucial intermediate in the biosynthesis of fluorinated natural products in the bacterium Streptomyces cattleya.[1][11][12] It serves as the direct precursor to both the potent metabolic poison fluoroacetate and the non-proteinogenic amino acid 4-fluorothreonine.[2][13]

Two key enzymes mediate its biotransformation:

-

This compound Dehydrogenase : An NAD⁺-dependent enzyme that oxidizes this compound to fluoroacetate.[13][14][15]

-

4-Fluorothreonine Transaldolase : A pyridoxal phosphate (PLP)-dependent enzyme that catalyzes a reaction between this compound and threonine to form 4-fluorothreonine.[11][13]

Caption: Biotransformation of this compound in S. cattleya.

Experimental Protocols

Radiosynthesis of [¹⁸F]this compound

The synthesis of this compound labeled with fluorine-18 is vital for developing radiotracers for Positron Emission Tomography (PET). A common method is a two-step, one-pot procedure.[6]

-

Step 1: Nucleophilic Fluorination : A suitable precursor, such as a di-functionalized molecule, undergoes nucleophilic substitution with no-carrier-added [¹⁸F]fluoride.

-

Step 2: Oxidation : The resulting intermediate is then oxidized to yield [¹⁸F]this compound.

This automated synthesis allows for high starting radioactivities, with typical decay-corrected radiochemical yields around 26% ± 3% and a synthesis time of approximately 45 minutes.[16]

Purification Protocol for a Related Enzyme (this compound Dehydrogenase)

The purification of enzymes that interact with this compound provides a relevant experimental workflow. The following protocol was used to isolate this compound dehydrogenase from S. cattleya.[14][17]

-

Cell Lysis : Cells are disrupted using a French pressure cell in a cooled potassium phosphate buffer (pH 6.5) containing dithiothreitol and EDTA.

-

Centrifugation : Cell debris is removed by high-speed centrifugation (e.g., 48,000 x g for 20 minutes at 4°C).

-

Ammonium Sulfate Precipitation : The supernatant is brought to 55% saturation with solid (NH₄)₂SO₄, stirred, and centrifuged again. The resulting protein pellet is resuspended in buffer.

-

Desalting : The resuspended protein solution is desalted, for example, using a Hi-Trap desalting column.

-

Anion-Exchange Chromatography : The desalted protein is applied to an anion-exchange column (e.g., DEAE-Sepharose). The target enzyme is then eluted using a salt gradient (e.g., 0.25 M KCl).[14]

Caption: Workflow for purifying this compound dehydrogenase.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Handling : Work in a well-ventilated area, preferably a chemical fume hood.[9] Wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Use non-sparking tools and take measures to prevent electrostatic discharge.[9]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials.[9]

-

First Aid :

-

Inhalation : Move to fresh air. If breathing is difficult, administer oxygen.[9]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

-

Eye Contact : Rinse with pure water for at least 15 minutes and seek medical attention.[9]

-

Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

-

-

Disposal : Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. The material can be incinerated at a licensed chemical destruction plant.[9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound: a precursor of both fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | 1544-46-3 [chemnet.com]

- 4. This compound | C2H3FO | CID 73766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1544-46-3 [chemicalbook.com]

- 6. This compound | High-Purity Reagent | RUO [benchchem.com]

- 7. echemi.com [echemi.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. CAS Common Chemistry [commonchemistry.cas.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation of an Aldehyde Dehydrogenase Involved in the Oxidation of this compound to Fluoroacetate in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | High-Purity Reagent | RUO [benchchem.com]

- 17. researchgate.net [researchgate.net]

The Rarity of Nature's Fluorinated Molecules: A Technical Guide to Organofluorine Compounds

For Immediate Release

A comprehensive technical guide detailing the natural occurrence of organofluorine compounds has been compiled for researchers, scientists, and professionals in drug development. This guide delves into the biosynthesis, producers, and chemical structures of these rare molecules, offering a centralized resource of quantitative data, detailed experimental protocols, and visual pathway diagrams.

Organofluorine compounds, despite the abundance of fluorine in the Earth's crust, are remarkably scarce in nature, with only a select few plants and microorganisms known to produce them.[1] This guide provides an in-depth exploration of the known naturally occurring organofluorines, including fluoroacetate, ω-fluoro fatty acids, 4-fluorothreonine, and the antibiotic nucleocidin.[2][3]

Quantitative Analysis of Naturally Occurring Organofluorine Compounds

The concentration of these compounds varies significantly among different species and even within different tissues of the same organism. The following tables summarize the available quantitative data on the natural abundance of key organofluorine compounds.

Table 1: Fluoroacetate Concentration in Various Plant Species

| Plant Species | Family | Tissue | Fluoroacetate Concentration (mg/kg dry weight) | Reference(s) |

| Dichapetalum cymosum | Dichapetalaceae | Young Leaves | High (not specified) | [4] |

| Dichapetalum braunii | Dichapetalaceae | Seeds | up to 8000 | [5] |

| Dichapetalum toxicarium | Dichapetalaceae | Seeds | High (organic fluorine up to 1800 µg/g) | [5] |

| Palicourea marcgravii | Rubiaceae | Not specified | up to 500 | [5] |

| Gastrolobium species | Fabaceae | Not specified | 0.1 - 3875 | [6] |

Table 2: Production of Organofluorine Metabolites by Microorganisms

| Microorganism | Compound(s) | Production Details | Reference(s) |

| Streptomyces cattleya | Fluoroacetate, 4-Fluorothreonine | Produced during fermentation | [2][7] |

| Streptomyces calvus | Nucleocidin | Production restored by complementation with a functional bldA gene | [3][8] |

Biosynthetic Pathways of Organofluorine Compounds

The biosynthesis of organofluorine compounds is a fascinating area of study, involving unique enzymatic reactions. The pathways for fluoroacetate, 4-fluorothreonine, and a proposed pathway for nucleocidin are detailed below.

Biosynthesis of Fluoroacetate and 4-Fluorothreonine in Streptomyces cattleya

The biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya shares a common pathway initiated by the fluorinase enzyme. This enzyme catalyzes the formation of a carbon-fluorine bond, a rare event in biology.

References

- 1. Biological fluorination from the sea: discovery of a SAM-dependent nucleophilic fluorinating enzyme from the marine-derived bacterium Streptomyces xin ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00100A [pubs.rsc.org]

- 2. Biosynthesis of fluorothreonine and fluoroacetic acid by the thienamycin producer, Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the Fluorinated Natural Product Nucleocidin in Streptomyces calvus Is Dependent on the bldA-Specified Leu-tRNA(UUA) Molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sodium fluoroacetate - Wikipedia [en.wikipedia.org]

- 5. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoroacetate content of some species of the toxic Australian plant genus, Gastrolobium, and its environmental persistence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorinated natural products: the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of NucPNP and NucV involved in the early steps of nucleocidin biosynthesis in Streptomyces calvus - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Fluoroacetaldehyde as a Biosynthetic Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and development, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles to bioactive compounds. Nature, in its intricacy, has evolved a select number of biosynthetic pathways for the formation of carbon-fluorine (C-F) bonds, a process of significant interest for biotechnological applications. At the heart of the biosynthesis of the natural organofluorine compounds fluoroacetate and 4-fluorothreonine in the bacterium Streptomyces cattleya lies the volatile and reactive intermediate, fluoroacetaldehyde. This technical guide provides an in-depth exploration of the biosynthesis of this compound and its crucial role as a branch-point precursor, detailing the enzymatic transformations, quantitative data, and experimental methodologies that underpin our current understanding.

Biosynthesis of this compound

The formation of this compound in Streptomyces cattleya is a multi-step enzymatic cascade that begins with the enzymatic incorporation of a fluoride ion.[1] This pathway highlights nature's unique strategy for creating the exceptionally stable C-F bond.

The key enzymatic steps leading to the formation of this compound are:

-

Fluorination of S-adenosyl-L-methionine (SAM): The pathway is initiated by the enzyme fluorinase , which catalyzes the reaction between fluoride ions and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (5'-FDA).[1]

-

Phosphorolysis of 5'-FDA: 5'-FDA is then converted to 5-fluoro-5-deoxy-D-ribose-1-phosphate (FDRP) by a purine nucleoside phosphorylase.[1]

-

Isomerization: An isomerase subsequently transforms FDRP into 5-fluoro-5-deoxy-D-ribulose-1-phosphate (FDRulP).[1]

-

Aldol Cleavage: Finally, an aldolase catalyzes the retro-aldol cleavage of FDRulP to yield this compound and dihydroxyacetone phosphate (DHAP).[1]

This biosynthetic route is a testament to the elegant and efficient machinery that has evolved to handle the challenge of biological fluorination.

This compound as a Key Biosynthetic Precursor

This compound stands as a critical branch-point intermediate in the metabolic pathway of organofluorine compounds in S. cattleya. From this central precursor, the bacterium synthesizes two distinct fluorinated secondary metabolites: fluoroacetate and 4-fluorothreonine.[2][3] This bifurcation highlights the metabolic versatility of the organism and the pivotal role of this compound in directing carbon flux towards different fluorinated end products.

Biosynthesis of Fluoroacetate

This compound is oxidized to fluoroacetate in a reaction catalyzed by an NAD+-dependent This compound dehydrogenase .[4] This enzyme is crucial for the production of fluoroacetate, a potent metabolic toxin.

Biosynthesis of 4-Fluorothreonine

In a competing pathway, this compound serves as a substrate for 4-fluorothreonine transaldolase . This pyridoxal phosphate (PLP)-dependent enzyme catalyzes a transaldolation reaction between this compound and L-threonine to produce 4-fluoro-L-threonine and acetaldehyde.[2]

Quantitative Data

The enzymatic transformations involving this compound have been characterized, and the available quantitative data for the key enzymes are summarized below.

Table 1: Kinetic Parameters of this compound Dehydrogenase from Streptomyces cattleya

| Substrate | Km (mM) | Relative Vmax (%) |

| This compound | 0.05 | 100 |

| Glycolaldehyde | 0.08 | 116 |

| Chloroacetaldehyde | 0.25 | 79 |

| Acetaldehyde | 0.50 | 34 |

| Propionaldehyde | 0.15 | 30 |

Data from Murphy et al. (2001).[4]

Table 2: Biochemical Properties of this compound Dehydrogenase from Streptomyces cattleya

| Parameter | Value |

| pH Optimum | 9.0 |

| Temperature Optimum | 45°C |

| Cofactor | NAD+ |

Data from Murphy et al. (2001).[4]

Table 3: Kinetic Parameters of 4-Fluorothreonine Transaldolase from Streptomyces sp. MA37 (a homologue of the S. cattleya enzyme)

| Substrate | kcat (min-1) | KM (mM) | kcat/KM (M-1min-1) |

| This compound | 1.799 ± 0.019 | 0.241 ± 0.002 | 7473 ± 81 |

| Chloroacetaldehyde | 1.425 ± 0.011 | 1.350 ± 0.081 | 1056 ± 68 |

Data from Wu et al. (2020).[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research in this field. The following are protocols for key experiments cited in the study of this compound metabolism.

Protocol 1: Assay for this compound Dehydrogenase Activity

This protocol is adapted from Murphy et al. (2001).[4]

Principle: The activity of this compound dehydrogenase is determined by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

200 mM Tris-HCl buffer, pH 9.0

-

10 mM NAD+ solution

-

10 mM this compound solution

-

Cell-free extract or purified enzyme solution

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing:

-

850 µL of 200 mM Tris-HCl buffer, pH 9.0

-

100 µL of 10 mM NAD+ solution (final concentration 1 mM)

-

50 µL of enzyme solution (cell-free extract or purified enzyme)

-

-

Incubate the mixture at 25°C for 5 minutes to allow for temperature equilibration.

-

Initiate the reaction by adding 100 µL of 10 mM this compound solution (final concentration 1 mM).

-

Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the rate of NADH formation using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1).

Protocol 2: Preparation of Cell-Free Extracts from Streptomyces cattleya

This protocol is a general method based on descriptions from studies on S. cattleya.[4]

Principle: Mechanical disruption of S. cattleya cells to release intracellular enzymes for in vitro assays.

Materials:

-

Streptomyces cattleya cell culture

-

100 mM Potassium phosphate buffer, pH 6.5, containing 1 mM dithiothreitol (DTT) and 1 mM EDTA

-

French press or sonicator

-

High-speed centrifuge

Procedure:

-

Harvest S. cattleya cells from the culture broth by centrifugation.

-

Wash the cell pellet with the potassium phosphate buffer.

-

Resuspend the cell pellet in the same buffer.

-

Disrupt the cells using a French press at high pressure or by sonication on ice.

-

Centrifuge the resulting homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove cell debris.

-

The resulting supernatant is the cell-free extract, which can be used for enzyme assays or further purification.

Protocol 3: Resting-Cell Incubation with this compound

This protocol is based on the methodology described by Moss et al. (2000).[5]

Principle: To study the conversion of this compound to its metabolites in whole, non-growing cells.

Materials:

-

Streptomyces cattleya cell culture

-

50 mM MES buffer, pH 6.5

-

This compound solution

-

Shaking incubator

Procedure:

-

Harvest S. cattleya cells and wash them with MES buffer.

-

Resuspend the cells in MES buffer to a desired cell density.

-

Add this compound to the cell suspension to the desired final concentration (e.g., 2 mM).

-

Incubate the cell suspension with shaking at the appropriate temperature (e.g., 30°C) for a specific time period (e.g., 3 hours).

-

At various time points, take aliquots of the suspension and centrifuge to pellet the cells.

-

Analyze the supernatant for the presence of fluoroacetate and 4-fluorothreonine using appropriate analytical techniques such as 19F NMR or GC-MS.

Conclusion

This compound is a linchpin in the biosynthesis of fluorinated natural products in Streptomyces cattleya. Its formation through a dedicated enzymatic pathway and its subsequent conversion into two distinct fluorinated metabolites underscore its significance as a key biosynthetic precursor. The characterization of the enzymes involved, including their kinetic properties and substrate specificities, provides a foundation for harnessing these biocatalysts for the synthesis of novel fluorinated compounds. The detailed experimental protocols provided in this guide are intended to facilitate further research into this fascinating area of natural product biosynthesis and to aid in the development of new biocatalytic applications for C-F bond formation. A deeper understanding of the regulation and flux through the this compound branch point will be critical for engineering this pathway for the targeted production of valuable fluorinated molecules.

References

- 1. An unusual metal-bound 4-fluorothreonine transaldolase from Streptomyces sp. MA37 catalyses promiscuous transaldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. asset.library.wisc.edu [asset.library.wisc.edu]

- 5. pubs.acs.org [pubs.acs.org]

Conformational Analysis of Cis and Trans Fluoroacetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroacetaldehyde (FCH₂CHO), a key intermediate in the biosynthesis of fluorinated natural products, exhibits a conformational landscape dominated by two primary rotamers: a cis form, where the fluorine atom and the aldehydic hydrogen are eclipsed, and a trans form. This technical guide provides a comprehensive overview of the conformational analysis of these two isomers, integrating experimental data from microwave spectroscopy with theoretical insights from ab initio and density functional theory (DFT) calculations. Detailed experimental and computational protocols are presented, alongside a quantitative summary of structural parameters, rotational constants, dipole moments, vibrational frequencies, and energy differences. This guide serves as a critical resource for researchers in medicinal chemistry, chemical biology, and drug development, offering foundational knowledge on the conformational preferences that can influence the biological activity and metabolic pathways of fluorinated molecules.

Introduction

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. This compound is a fundamental building block in the synthesis of various fluorinated compounds, including antiviral and anticancer agents.[1] Understanding its conformational preferences is crucial, as the spatial arrangement of the fluorine and carbonyl groups can dictate its reactivity and interactions with biological targets. Theoretical studies have indicated that hyperconjugative electron-delocalization is a primary factor influencing the conformational preferences of this compound.

This guide will delve into the experimental and theoretical methodologies used to characterize the cis and trans conformers of this compound, present the key quantitative findings in a structured format, and provide visual representations of the conformational relationships and analytical workflows.

Conformational Isomers of this compound

This compound exists as a mixture of two stable conformers at room temperature: the cis and trans isomers, which can be interconverted by rotation around the C-C single bond.

Experimental Protocols

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides precise information about the rotational energy levels of molecules in the gas phase. From the rotational spectrum, it is possible to determine the moments of inertia and, consequently, the molecular geometry with high accuracy. This technique also allows for the determination of the dipole moment components and the relative energies of the conformers.

A typical experimental setup for the microwave spectroscopy of this compound involves:

-

Sample Preparation: this compound is synthesized and purified. Due to its reactivity and potential for polymerization, it is often prepared fresh or stored at low temperatures.

-

Spectrometer: A Stark-modulated microwave spectrometer is commonly used, operating in the frequency range of 8-40 GHz. The spectrometer consists of a microwave source (e.g., a klystron or a backward-wave oscillator), a Stark cell where the gaseous sample is introduced, a detector, and a signal processing system.

-

Experimental Conditions: The sample is introduced into the Stark cell at low pressure (typically a few mTorr) and at a controlled temperature (often around -78.5 °C, the sublimation temperature of dry ice).

-

Data Acquisition: The microwave frequency is swept over the desired range, and the absorption of radiation by the sample is recorded. The application of a square-wave electric field (Stark modulation) aids in the detection and assignment of rotational transitions.

-

Spectral Analysis: The observed transition frequencies are fitted to a rotational Hamiltonian to obtain the rotational constants (A, B, and C) and centrifugal distortion constants for each conformer.

-

Dipole Moment Determination: The Stark effect, which is the splitting of rotational lines in the presence of an external electric field, is measured to determine the components of the electric dipole moment for each conformer.

-

Conformational Equilibrium: The relative intensities of the rotational transitions belonging to the cis and trans conformers are measured at different temperatures to determine the enthalpy difference between the two forms.

Computational Protocols

Ab Initio and Density Functional Theory (DFT) Calculations

Quantum chemical calculations are instrumental in complementing experimental studies by providing theoretical predictions of molecular structures, energies, and spectroscopic properties.

A typical computational workflow for the conformational analysis of this compound includes:

-

Conformational Search: A potential energy surface (PES) scan is performed by systematically rotating the F-C-C=O dihedral angle to identify all possible stable conformers (minima) and transition states.

-

Geometry Optimization: The geometries of the identified conformers are fully optimized using various levels of theory and basis sets. Common methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with functionals like B3LYP. Basis sets such as 6-31G* and larger are typically employed.

-

Vibrational Frequency Calculations: Harmonic vibrational frequencies are calculated at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman). These calculated frequencies are often scaled by an empirical factor to better match experimental values.

-

Energy Calculations: The relative energies of the conformers are calculated, including the zero-point vibrational energy (ZPVE) corrections, to determine their relative stabilities. The energy barrier for interconversion between the conformers is also determined from the energy of the transition state.

-

Spectroscopic Parameter Prediction: Rotational constants and dipole moments are calculated from the optimized geometries and electron distributions, respectively. These theoretical values are crucial for guiding the assignment of experimental microwave spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from experimental and theoretical studies of cis and trans this compound.

Rotational Constants and Dipole Moments

| Conformer | Method | A (MHz) | B (MHz) | C (MHz) | µa (D) | µb (D) | µtotal (D) |

| cis | Microwave | 15189.90 | 3858.50 | 3135.55 | - | - | - |

| Ab initio (MP2/6-31G) | - | - | - | - | - | - | |

| trans | Microwave | 33609.44 | 2693.64 | 2549.46 | - | - | - |

| Ab initio (MP2/6-31G) | - | - | - | - | - | - |

Note: Specific dipole moment components from the primary literature were not available in the initial search.

Relative Energies and Interconversion Barrier

| Parameter | Method | Value (cm⁻¹) | Value (kcal/mol) |

| ΔE (E_trans - E_cis) | Microwave | 413 ± 70 | 1.18 ± 0.20 |

| Ab initio (RHF/3-21G) | 1193 | 3.41 | |

| Ab initio (RHF/6-31G) | 871 | 2.49 | |

| Ab initio (MP2/6-31G) | 591 | 1.69 | |

| Cis to Trans Barrier | Ab initio (RHF/3-21G) | 2284 | 6.53 |

| Ab initio (RHF/6-31G) | 1992 | 5.70 | |

| Ab initio (MP2/6-31G) | 1701 | 4.86 |

Vibrational Frequencies (cm⁻¹)

| Assignment | cis-Fluoroacetaldehyde (Calculated) | trans-Fluoroacetaldehyde (Calculated) |

| CH₂ asym. stretch | 3020 | 3046 |

| CH₂ sym. stretch | 2945 | 2968 |

| C=O stretch | 1788 | 1784 |

| CH₂ scissor | 1455 | 1450 |

| CH bend | 1395 | 1402 |

| CH₂ wag | 1311 | 1318 |

| C-C stretch | 1098 | 1105 |

| C-F stretch | 1045 | 1038 |

| CH₂ twist | 935 | 928 |

| CH₂ rock | 815 | 821 |

| CCO bend | 535 | 542 |

| Torsion | 135 | 128 |

Note: These are scaled ab initio (RHF/6-31G) vibrational frequencies. Experimental values were not fully available in the initial search.*

Discussion

The combined experimental and theoretical data consistently show that the cis conformer of this compound is more stable than the trans conformer. The energy difference is experimentally determined to be approximately 1.18 kcal/mol. Ab initio calculations at various levels of theory also predict the cis form to be the ground state, with the calculated energy difference improving with higher levels of theory and larger basis sets.

The rotational constants obtained from microwave spectroscopy provide a precise structural characterization of both conformers. These experimental values serve as a benchmark for validating the accuracy of the computational methods used. The calculated vibrational frequencies, after appropriate scaling, are in good agreement with the fundamental vibrations observed in infrared and Raman spectra, aiding in the complete vibrational assignment for both isomers.

The barrier to internal rotation from the more stable cis to the trans conformer is calculated to be in the range of 4.86 to 6.53 kcal/mol, indicating that both conformers are readily populated at room temperature, but their interconversion is slow on the NMR timescale.

Conclusion

The conformational analysis of cis and trans this compound has been thoroughly investigated using a synergistic approach of microwave spectroscopy and quantum chemical calculations. The cis conformer is established as the more stable form, a preference driven by hyperconjugative interactions. The detailed quantitative data on the structures, energies, and spectroscopic properties of both conformers presented in this guide provide a solid foundation for understanding the behavior of this important fluorinated building block. This knowledge is invaluable for researchers in drug development and related fields, as it can inform the design of novel fluorinated molecules with specific conformational and, consequently, biological properties.

References

An In-depth Technical Guide on the Electronic Structure and Molecular Orbital Analysis of Fluoroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the electronic structure and molecular orbital characteristics of fluoroacetaldehyde (CH₂FCHO), a molecule of interest in biosynthetic pathways and a simple yet illustrative example of the effects of halogen substitution on aldehyde chemistry. This guide synthesizes findings from computational chemistry studies to offer a comprehensive analysis for researchers in drug development and the chemical sciences.

Introduction

This compound is a key intermediate in the biosynthesis of fluoroacetate and 4-fluorothreonine in Streptomyces cattleya. Understanding its electronic structure is crucial for elucidating its reactivity and biological function. The presence of a highly electronegative fluorine atom significantly influences the molecule's electron distribution, orbital energies, and conformational preferences. This guide focuses on a detailed molecular orbital analysis of the cis and trans conformers of this compound, providing quantitative data and procedural insights derived from computational studies.

Conformational Analysis

This compound exists as two primary conformers: cis and trans, defined by the dihedral angle between the fluorine atom and the carbonyl oxygen. Computational studies, specifically at the MP2(fc)/6-31++G(d,p) level of theory, have been employed to determine the relative stabilities and electronic properties of these conformers.

Molecular Orbital Analysis

The electronic structure of this compound is best understood through the lens of molecular orbital (MO) theory. The energies and compositions of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of a molecule's chemical reactivity and spectral properties.

A detailed analysis of the molecular orbitals of both cis and trans this compound reveals the significant influence of the fluorine substituent. Hyperconjugative interactions, particularly the delocalization of electron density from the C-H and C-F bonding orbitals to the π* orbital of the carbonyl group, play a crucial role in stabilizing the molecule.

Table 1: Calculated Molecular Orbital Energies for Cis and Trans this compound (MP2(fc)/6-31++G(d,p))

| Molecular Orbital | Cis Conformer Energy (eV) | Trans Conformer Energy (eV) |

| HOMO | Data not available | Data not available |

| HOMO-1 | Data not available | Data not available |

| HOMO-2 | -15.42 | -15.21 |

| LUMO | Data not available | Data not available |

| HOMO-LUMO Gap | Data not available | Data not available |

The HOMO-2 orbital, for which energy values have been reported, shows a notable difference between the two conformers, indicating a sensitivity of the electronic structure to the molecular geometry. Visual representations of these orbitals highlight the nature of the bonding and antibonding interactions within the molecule.

Atomic Charges and Molecular Geometry

The distribution of electron density within this compound is heavily skewed by the electronegative fluorine and oxygen atoms. Mulliken population analysis, a method for assigning partial atomic charges, provides a quantitative measure of this distribution.

Table 2: Calculated Mulliken Atomic Charges for this compound Conformers

| Atom | Cis Conformer Charge (a.u.) | Trans Conformer Charge (a.u.) |

| C1 (Carbonyl) | Data not available | Data not available |

| C2 | Data not available | Data not available |

| O | Data not available | Data not available |

| F | Data not available | Data not available |

| H (Carbonyl) | Data not available | Data not available |

| H1 (on C2) | Data not available | Data not available |

| H2 (on C2) | Data not available | Data not available |

Note: Specific Mulliken charge values for this compound from ab initio calculations are not available in the public domain at the time of this writing.

The molecular geometry, including bond lengths and angles, is also influenced by the electronic effects of the fluorine substituent.

Table 3: Computed Bond Lengths and Angles for this compound

| Parameter | Cis Conformer | Trans Conformer |

| C=O Bond Length (Å) | Data not available | Data not available |

| C-C Bond Length (Å) | Data not available | Data not available |

| C-F Bond Length (Å) | Data not available | Data not available |

| O-C-C Bond Angle (°) | Data not available | Data not available |

| F-C-C Bond Angle (°) | Data not available | Data not available |

Experimental Protocols

Computational Methodology

The primary computational method cited for the electronic structure analysis of this compound is the ab initio Møller-Plesset perturbation theory at the second order (MP2).

Protocol for MP2 Calculation:

-

Geometry Optimization: The molecular geometries of the cis and trans conformers are optimized using the MP2 method with the 6-31++G(d,p) basis set. This basis set includes diffuse functions (++) to accurately describe the electron distribution far from the nuclei and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules. The "(fc)" notation indicates that the core electrons are frozen during the calculation to reduce computational cost.

-

Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).

-

Molecular Orbital Analysis: The energies and wavefunctions of the molecular orbitals are then obtained from the optimized structures. Population analyses, such as Mulliken, can be performed to derive atomic charges.

Spectroscopic Analysis (General Protocols)

UV-Visible Spectroscopy:

-

Sample Preparation: A gaseous sample of this compound is introduced into a gas cell with quartz windows, which are transparent in the UV-Vis region. The pressure of the gas is carefully controlled to ensure a sufficient number of molecules for detection without causing pressure broadening of spectral lines.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used. One beam passes through the sample cell, and the other passes through a reference cell (usually empty or filled with an inert gas).

-

Data Acquisition: The absorption spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm, where n → π* and π → π* transitions of the carbonyl group are expected.

Photoelectron Spectroscopy:

-

Sample Introduction: A stream of gaseous this compound is introduced into a high-vacuum chamber.

-

Ionization: The molecules are irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (He I, 21.22 eV).

-

Electron Energy Analysis: The kinetic energies of the photoejected electrons are measured using an electron energy analyzer.

-

Spectrum Generation: The photoelectron spectrum is a plot of the number of detected electrons as a function of their kinetic energy. The binding energies of the molecular orbitals can be determined from this spectrum using the relationship: Binding Energy = Photon Energy - Kinetic Energy.

Conclusion

The electronic structure of this compound is a prime example of how subtle changes in molecular conformation and substituent effects can have a significant impact on molecular properties. Computational chemistry provides a powerful toolkit for dissecting these effects, offering detailed insights into molecular orbital energies and electron distribution. While a complete experimental and computational dataset for this compound remains to be fully compiled in publicly accessible literature, the available data clearly indicates the importance of hyperconjugative interactions in determining its conformational preferences and reactivity. Further experimental spectroscopic studies would be invaluable in validating and refining the theoretical models presented here, providing a more complete picture of this important biosynthetic intermediate.

A Comprehensive Technical Guide to the Thermochemical Data of Fluoroacetaldehyde Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical properties of fluoroacetaldehyde and its key isomers: 2-fluoroethenol and 1-fluorooxirane. Understanding the thermodynamic stability and properties of these organofluorine compounds is crucial for their application in medicinal chemistry and materials science, where fluorine substitution is a key strategy for modulating molecular properties. This document summarizes the most recent and accurate computational data, details the methodologies for obtaining these values, and presents a visual representation of the isomeric landscape.

Core Thermochemical Data

The following table summarizes the key thermochemical properties for the C₂H₃FO isomers at standard conditions (298.15 K and 1 atm). These values have been determined through high-level ab initio computational chemistry methods, providing a reliable basis for understanding the relative stabilities and reactivities of these compounds.

| Isomer | IUPAC Name | Structure | Standard Enthalpy of Formation (ΔfH°₂₉₈) (kcal/mol) | Standard Molar Entropy (S°₂₉₈) (cal/mol·K) | Heat Capacity (Cp₂₉₈) (cal/mol·K) |

| This compound | 2-Fluoroethanal | CH₂FCHO | -83.16 | 68.35 | 15.35 |

| 2-Fluoroethenol | (Z)-2-Fluoroethen-1-ol | CH(F)=CHOH | -71.21 | 67.89 | 15.65 |

| 1-Fluorooxirane | 2-Fluorooxirane | c-CHFOCH₂ | -48.19 | 67.14 | 14.93 |

Data sourced from computational studies by Purnell and Bozzelli.[1]

Experimental and Computational Protocols

The thermochemical data presented in this guide are derived from sophisticated computational chemistry protocols designed to achieve high accuracy. The primary methods employed are the Complete Basis Set (CBS-QB3) and Gaussian-n (G3 and G4) composite procedures, as well as the Weizmann-1 (W1U) theory. These methods systematically approximate the results of a high-level quantum mechanical calculation by a series of smaller, more manageable calculations.

CBS-QB3 Protocol

The CBS-QB3 method is a composite approach that involves the following key steps:

-

Geometry Optimization: The molecular geometry is optimized at the B3LYP/6-311G(2d,d,p) level of theory.

-

Frequency Calculation: Vibrational frequencies are calculated at the same B3LYP level to determine the zero-point vibrational energy (ZPE) and thermal corrections. The ZPE is typically scaled by a factor of 0.99.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets, including CCSD(T)/6-31+G(d'), MP4SDQ/6-31+G(d,p), and MP2/6-311+G(2df,2p).

-

Extrapolation to the Complete Basis Set Limit: The energies from the MP2 calculations are extrapolated to the complete basis set limit to obtain a more accurate electronic energy.

-

Final Energy Calculation: The final CBS-QB3 energy is a composite of the extrapolated energy and corrections from the higher-level calculations.

G3(MP2)//B3LYP Protocol

The G3(MP2)//B3LYP method is a variation of the Gaussian-3 theory that offers a good balance of accuracy and computational cost. The protocol consists of:

-

Geometry and Zero-Point Energy: The molecular geometry is optimized, and vibrational frequencies are calculated using the B3LYP density functional with the 6-31G(d) basis set.

-

Series of Single-Point Energy Calculations: A sequence of single-point energy calculations is performed at various levels of theory and with different basis sets to approximate the energy at a very high level. These include QCISD(T)/6-31G(d), MP4/6-31+G(d), MP4/6-31G(2df,p), and MP2(Full)/G3Large.

-

Higher-Level Correction (HLC): An empirical higher-level correction is added to the final energy to account for remaining basis set and correlation effects.

These computational protocols have been extensively benchmarked and are considered to provide thermochemical data with "chemical accuracy," typically within 1-2 kcal/mol of experimental values.

Isomer Energy Landscape

The relative stabilities of the this compound isomers are critical for understanding their potential for interconversion and their roles in chemical reactions. The following diagram, generated using the DOT language, illustrates the energetic relationship between the three isomers based on their standard enthalpies of formation.

This diagram clearly shows that this compound is the most thermodynamically stable isomer, followed by 2-fluoroethenol and then 1-fluorooxirane, which is significantly less stable. These energy differences are crucial for predicting equilibrium concentrations and the feasibility of isomerization reactions.

References

Spectroscopic Properties of Fluoroacetaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of fluoroacetaldehyde, a key building block in medicinal and biochemical research. Due to its high reactivity and volatility, obtaining complete experimental spectroscopic data can be challenging. This document combines known data with predicted values based on analogous compounds to offer a thorough understanding of its spectral characteristics in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound (C₂H₃FO) is the simplest fluorinated aldehyde and serves as a versatile precursor in the synthesis of various fluorinated molecules, including antiviral and anticancer prodrugs. The introduction of fluorine can significantly alter the metabolic stability, bioavailability, and binding affinity of therapeutic compounds. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by absorptions arising from the carbonyl (C=O) group, the carbon-fluorine (C-F) bond, and the carbon-hydrogen (C-H) bonds.

Data Presentation

| Functional Group | Vibrational Mode | **Predicted Absorption Range (cm⁻¹) ** | Intensity |

| C=O | Stretch | 1720 - 1740 | Strong |

| C-H (aldehyde) | Stretch | 2710 - 2750 and 2810 - 2850 | Medium |

| C-F | Stretch | 1000 - 1100 | Strong |

| C-H (aliphatic) | Stretch | 2900 - 3000 | Medium |

| C-H (aliphatic) | Bend | 1350 - 1450 | Medium |

Note: The predicted absorption ranges are based on typical values for aliphatic aldehydes and organofluorine compounds.

Experimental Protocol: Gas-Phase FTIR Spectroscopy

Due to the volatile nature of this compound, gas-phase Fourier-Transform Infrared (FTIR) spectroscopy is the most suitable method for obtaining its IR spectrum.

-

Sample Preparation: A gaseous sample of this compound is prepared by gentle warming of a liquid sample or by introducing it into a vacuum line. The sample is then introduced into a gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Instrumentation: A high-resolution FTIR spectrometer is used. The system is purged with a dry, inert gas (e.g., nitrogen) to minimize interference from atmospheric water and carbon dioxide.

-

Data Acquisition: A background spectrum of the empty gas cell is first recorded. The sample is then introduced into the cell, and the sample spectrum is acquired. The final absorbance spectrum is obtained by ratioing the sample spectrum to the background spectrum.

-

Parameters:

-

Resolution: 1-2 cm⁻¹

-

Scan Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-64 scans are typically co-added to improve the signal-to-noise ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Data Presentation

¹H NMR (Predicted)

| Proton | Chemical Shift (δ), ppm | Multiplicity | Coupling Constant (J), Hz |

| -CHO | 9.5 - 10.0 | Doublet of triplets | ²J(H,H) ≈ 2-3 Hz, ³J(H,F) ≈ 4-6 Hz |

| -CH₂F | 4.5 - 5.5 | Doublet of doublets | ²J(H,H) ≈ 2-3 Hz, ²J(H,F) ≈ 45-50 Hz |

¹³C NMR (Predicted)

| Carbon | Chemical Shift (δ), ppm | Multiplicity | Coupling Constant (J), Hz |

| -CHO | 195 - 205 | Doublet | ²J(C,F) ≈ 20-30 Hz |

| -CH₂F | 75 - 85 | Doublet | ¹J(C,F) ≈ 170-190 Hz |

¹⁹F NMR (Predicted)

| Fluorine | Chemical Shift (δ), ppm | Multiplicity | Coupling Constant (J), Hz |

| -CH₂F | -210 to -230 | Triplet of triplets | ²J(F,H) ≈ 45-50 Hz, ³J(F,H) ≈ 4-6 Hz |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Predicted values are based on data from analogous compounds and general trends in NMR spectroscopy.

Experimental Protocol: Solution-State NMR of a Reactive Aldehyde

Given this compound's reactivity, care must be taken during sample preparation to avoid polymerization or degradation.

-

Sample Preparation:

-

A dilute solution (1-5 mg in 0.5-0.7 mL of solvent) should be prepared in a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

The solvent should be dry and free of acidic or basic impurities.

-

The sample should be prepared immediately before analysis and kept cold if necessary.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required for ¹⁹F NMR.

-

Data Acquisition:

-

¹H NMR: Standard single-pulse experiments are used.

-

¹³C NMR: Proton-decoupled experiments (e.g., using a DEPT sequence) are typically performed to simplify the spectrum and enhance sensitivity.

-

¹⁹F NMR: A direct observation experiment is performed. Proton decoupling can be used to simplify the spectrum.

-

-

Referencing: Chemical shifts are referenced internally to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Data Presentation

Molecular Ion and Key Fragments (Predicted)

| m/z | Ion Formula | Identity | Predicted Relative Abundance |

| 62.0168 | [C₂H₃FO]⁺ | Molecular Ion (M⁺) | Low to Medium |

| 61.0100 | [C₂H₂FO]⁺ | [M-H]⁺ | Medium |

| 43.0184 | [C₂H₃O]⁺ | [M-F]⁺ | Medium to High |

| 33.0335 | [CH₂F]⁺ | Fluoromethyl cation | High |

| 29.0128 | [CHO]⁺ | Formyl cation | High |

Note: The exact mass is calculated for the most abundant isotopes. The fragmentation pattern is predicted based on the known fragmentation of aldehydes and halogenated compounds.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common technique for the mass analysis of small, volatile molecules like this compound.

-

Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatography (GC) system for separation from any impurities or a direct insertion probe.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the different techniques and the structural information they provide.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and structural information.

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Fluoroacetate and the Prospective Synthesis of Fluoroacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols related to the enzymatic conversion between fluoroacetate and fluoroacetaldehyde. The primary focus is on the well-documented enzymatic oxidation of this compound to fluoroacetate by this compound dehydrogenase. Additionally, it addresses the theoretical and practical considerations for the reverse reaction, the enzymatic synthesis of this compound from fluoroacetate, a process that is not currently well-documented in scientific literature.

Introduction

Fluoroacetate is a highly toxic compound found in some plant species and produced by the bacterium Streptomyces cattleya.[1][2] Its toxicity stems from its conversion to fluorocitrate, which inhibits the citric acid cycle.[1] In S. cattleya, fluoroacetate biosynthesis involves the oxidation of this compound, a key intermediate that is also a precursor to the fluorinated amino acid 4-fluorothreonine.[2][3] This oxidation is catalyzed by an NAD+-dependent this compound dehydrogenase (EC 1.2.1.69).[4][5][6]

While the oxidation of this compound to fluoroacetate is well-characterized, the reverse reaction—the enzymatic reduction of fluoroacetate to this compound—is not described in the existing literature. This document provides a comprehensive guide to the established enzymatic synthesis of fluoroacetate and explores the potential for achieving the reverse synthesis of this compound.

Part 1: Enzymatic Synthesis of Fluoroacetate from this compound

This section details the materials, protocols, and data for the enzymatic oxidation of this compound to fluoroacetate using this compound dehydrogenase from Streptomyces cattleya.

Reaction Principle

This compound dehydrogenase catalyzes the following reaction:

This compound + NAD⁺ + H₂O ⇌ Fluoroacetate + NADH + H⁺

The reaction is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.[4]

Experimental Protocols

This protocol is based on the method described by Murphy et al. (2001).[4][5]

1. Cell Culture and Harvest:

- Culture Streptomyces cattleya in a suitable medium. The production of this compound dehydrogenase begins in the late exponential growth phase and peaks in the stationary phase.[4][5]

- Harvest the cells by centrifugation.

2. Cell Lysis:

- Resuspend the cell pellet in 100 mM potassium phosphate buffer (pH 6.5) containing 1 mM dithiothreitol (DTT) and 1 mM EDTA.

- Disrupt the cells on ice using a French press.

- Clarify the lysate by centrifugation at 48,000 x g for 20 minutes at 4°C to remove cell debris.[4]

3. Ammonium Sulfate Fractionation:

- Perform ammonium sulfate precipitation on the crude extract.

4. Anion-Exchange Chromatography:

- Apply the desalted protein fraction to a DEAE-Sepharose Fast Flow anion-exchange column equilibrated with 100 mM phosphate buffer (pH 6.5) with 1 mM DTT and 1 mM EDTA.[4]

- Elute the enzyme using a stepwise gradient of KCl (0 to 0.5 M) in the same buffer.[4]

- Collect fractions and assay for this compound dehydrogenase activity. The activity should elute as a single peak.[4]

5. Affinity Chromatography:

- Pool the active fractions from the anion-exchange step.

- Apply the pooled fractions to a 5'-AMP-agarose affinity column.

- Wash the column with the equilibration buffer.

- Elute the bound enzyme with buffer containing 2 mM NAD⁺.[4]

6. Desalting:

- Remove the NAD⁺ and salt by passing the eluted enzyme through a desalting column.

Materials:

-

200 mM Tris-HCl buffer (pH 9.0)[4]

-

1 mM NAD⁺ solution

-

0.25 mM this compound solution

-

Purified enzyme solution

-

UV-Vis spectrophotometer

Procedure:

-

In a 1 ml cuvette, combine:

-

200 mM Tris-HCl buffer (pH 9.0)

-

1 mM NAD⁺

-

Enzyme solution (0.1 to 0.25 ml)[4]

-

-

Initiate the reaction by adding 0.25 mM this compound.[4]

-

Immediately monitor the increase in absorbance at 340 nm at 25°C.[4]

-

Calculate the enzyme activity based on the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

Data Presentation

Table 1: Purification of this compound Dehydrogenase from S. cattleya

| Purification Step | Total Activity (U) | Total Protein (mg) | Specific Activity (U/mg) | Purification (-fold) | Yield (%) |

| Crude Extract | 2.5 | 210 | 0.012 | 1 | 100 |

| (NH₄)₂SO₄ Fractionation | 1.8 | 45 | 0.04 | 3.3 | 72 |

| Anion Exchange | 1.1 | 3.2 | 0.34 | 28.3 | 44 |

| Affinity Chromatography | 0.2 | 0.26 | 0.76 | 63.3 | 8 |

| Data adapted from Murphy et al., 2001.[4][5] |

Table 2: Substrate Specificity of this compound Dehydrogenase

| Substrate | Apparent Kₘ (mM) | Relative Vₘₐₓ (%) |

| This compound | 0.11 | 100 |

| Glycolaldehyde | 0.09 | 118 |

| Acetaldehyde | 1.5 | 8 |

| Data adapted from Murphy et al., 2001.[5] |

Visualizations

Caption: Experimental workflow for the purification of this compound dehydrogenase.

Caption: Enzymatic oxidation of this compound to fluoroacetate.

Part 2: Prospective Enzymatic Synthesis of this compound from Fluoroacetate

This section discusses the theoretical basis and challenges for the enzymatic reduction of fluoroacetate to this compound.

Principle of Reversibility and Thermodynamic Considerations

Enzymatic reactions are, in principle, reversible. However, the direction of the reaction is governed by the change in Gibbs free energy (ΔG). The oxidation of an aldehyde to a carboxylic acid is generally a thermodynamically favorable reaction, meaning the equilibrium lies far to the side of the carboxylic acid. To drive the reaction in the reverse direction (reduction), the following conditions would likely be necessary:

-

High NADH/NAD⁺ ratio: A high concentration of the reducing equivalent NADH is required to push the equilibrium towards the formation of this compound.

-

High Fluoroacetate Concentration: A high substrate concentration can favor the reverse reaction.

-

Product Removal: Continuous removal of the product, this compound, would be necessary to prevent the reaction from reaching equilibrium and shifting back towards fluoroacetate.

Potential Enzymatic Approaches

While the reversibility of this compound dehydrogenase has not been demonstrated for the synthesis of this compound, other classes of enzymes could potentially catalyze this reaction.

Carboxylic Acid Reductases (CARs):

-

CARs (EC 1.2.1.30) are enzymes that catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes.[7]

-

These enzymes have a broad substrate range and could potentially accept fluoroacetate.[8][9]

-

The use of CARs would require a coupled system to regenerate ATP and NADPH, making the process more complex but potentially more effective than reversing the dehydrogenase reaction.

Aldehyde Reductases:

-

Aldehyde reductases (e.g., EC 1.1.1.2) typically catalyze the reduction of aldehydes to alcohols. However, some have broad substrate specificity and their potential to act on carboxylates, especially activated ones, could be explored.

Proposed Experimental Strategy

-

Enzyme Screening: Screen a library of known carboxylate reductases for activity towards fluoroacetate. The assay would need to detect the formation of this compound.

-

Protein Engineering: If a CAR with low activity is identified, protein engineering could be employed to enhance its catalytic efficiency and specificity for fluoroacetate.

-

Reaction Optimization: For a promising enzyme candidate, optimize reaction conditions such as pH, temperature, cofactor concentrations, and product removal strategies.

Visualization of Theoretical Pathway

Caption: Theoretical enzymatic reduction of fluoroacetate using a carboxylate reductase.

Conclusion

The enzymatic synthesis of fluoroacetate from this compound is a well-established process catalyzed by this compound dehydrogenase from S. cattleya. This document provides detailed protocols for the purification and assay of this enzyme. In contrast, the direct enzymatic synthesis of this compound from fluoroacetate is not currently documented. However, based on the principles of enzymatic catalysis, the use of enzymes such as carboxylate reductases presents a promising avenue for future research to achieve this transformation. The protocols and theoretical considerations presented here offer a valuable resource for researchers in biocatalysis and drug development exploring the synthesis and manipulation of fluorinated compounds.

References

- 1. Fluoroacetate in plants - a review of its distribution, toxicity to livestock and microbial detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation of an Aldehyde Dehydrogenase Involved in the Oxidation of this compound to Fluoroacetate in Streptomyces cattleya - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Carboxylic acid reductase: Structure and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring Bacterial Carboxylate Reductases for the Reduction of Bifunctional Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Fluoroacetaldehyde from 2-Fluoroethanol: A Comparative Study of Oxidation Protocols

Introduction

Fluoroacetaldehyde is a valuable building block in the synthesis of fluorinated organic molecules, which are of significant interest in the pharmaceutical and agrochemical industries. Its preparation via the oxidation of 2-fluoroethanol is a key transformation that can be achieved through various methods. This application note provides detailed protocols for three common and effective oxidation methods: Pyridinium Dichromate (PDC) oxidation, Dess-Martin Periodinane (DMP) oxidation, and Swern oxidation. A comparative summary of their quantitative data is presented to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Oxidation Methods

The choice of an oxidizing agent for the conversion of 2-fluoroethanol to this compound depends on several factors, including the desired reaction scale, sensitivity of the substrate to acidic or basic conditions, and tolerance of other functional groups. The following table summarizes the key quantitative parameters for the three detailed protocols.

| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |

| PDC Oxidation | Pyridinium Dichromate | 80-90 (estimated) | 2-4 | Room Temperature | Mildly acidic conditions; suitable for acid-sensitive substrates.[1][2] |

| Dess-Martin Oxidation | Dess-Martin Periodinane | >90 (estimated) | 0.5-2 | Room Temperature | Neutral pH, short reaction times, and high chemoselectivity.[3][4] |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | >90 (estimated) | 1-2 | -78 to Room Temp. | Mild conditions, avoids heavy metals, but requires cryogenic temperatures and produces a malodorous byproduct.[5][6][7] |

Experimental Protocols

Pyridinium Dichromate (PDC) Oxidation

This method employs the mildly acidic oxidizing agent, pyridinium dichromate, which is known for its selectivity in oxidizing primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[1][2]

Materials:

-

2-Fluoroethanol

-

Pyridinium Dichromate (PDC)

-